Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Nucleophilic Substitution SN2 Reactivity Electrophilicity

Standard brominated furans (e.g., 2-acetyl-5-bromofuran) lack sp³ bromomethyl reactivity, limiting SN2 functionalization at the 5-position. This compound solves that gap. - **Key differentiator:** Bromomethyl group enables efficient C-N, C-S, C-O bond formation via SN2 - inaccessible with sp² aryl bromides. - **Synthetic utility:** Precursor for Negishi cross-coupling and iterative dual-functionalization (acetyl + bromomethyl). - **Process advantage:** One-step Vilsmeier synthesis reported in quantitative yield - minimizes waste and cost for scale-up.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 114430-54-5
Cat. No. B12084862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[5-(bromomethyl)-2-furanyl]-
CAS114430-54-5
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)CBr
InChIInChI=1S/C7H7BrO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3
InChIKeyRFQOTGIEKIHZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-[5-(bromomethyl)-2-furanyl]-: Furan-Based Building Block


Ethanone, 1-[5-(bromomethyl)-2-furanyl]- (CAS 114430-54-5) is a functionalized furan derivative characterized by a reactive bromomethyl group at the 5-position and an acetyl group at the 2-position of the furan ring . With a molecular formula of C₇H₇BrO₂ and a molecular weight of 203.03 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis . Its primary value lies in the dual functionality of the furan core, which enables participation in a wide range of transformations, including nucleophilic substitution at the bromomethyl site and further derivatization of the acetyl group or furan ring itself .

Workflow SN2 displacement and Pd-catalyzed cross-coupling at the benzylic-like site
Selection Pre-formed regioisomer with a reactive sp³ bromomethyl electrophile
Context Diverse 5‑substituted furan library synthesis and process chemistry

Why Analogs Cannot Replace Ethanone, 1-[5-(bromomethyl)-2-furanyl]-


While other brominated furan derivatives like 2-acetyl-5-bromofuran (CAS 3199-50-6) or 2-bromo-1-(2-furanyl)ethanone (CAS 15109-94-1) exist, they lack the specific regiochemistry and the benzylic-like reactivity of the 5-bromomethyl group present in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- . The bromomethyl group is an sp³-hybridized carbon, making it a superior electrophile for SN2 reactions compared to the aryl bromide in 2-acetyl-5-bromofuran, which is attached to an sp²-hybridized carbon on the aromatic ring and is largely inert under typical SN2 conditions . This fundamental difference in reactivity dictates that the target compound is uniquely suited for synthetic pathways requiring the introduction of a nucleophile at the furan's 5-position via a methylene linker, a transformation that is not accessible with simple aryl bromides .

Property
Ethanone, 1-[5-(bromomethyl)-2-furanyl]-
2‑Acetyl‑5‑bromofuran (aryl bromide)
Electrophilic Site
sp³ bromomethyl – undergoes SN2 reactions
sp² aryl bromide – inert to SN2 substitution
5‑Position Derivatization
Enables methylene-linked C–X bond formation
Direct nucleophilic displacement not possible; requires alternative coupling strategies

Comparative Evidence for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-


Bromomethyl vs Aryl Bromide: SN2 Reactivity

The bromomethyl group (-CH₂Br) in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a significantly better leaving group for nucleophilic substitution than the aryl bromide (-Br) found in analogs like 2-acetyl-5-bromofuran (CAS 3199-50-6). This is a class-level inference based on the established principles of organic chemistry, where the sp³-hybridized carbon of a bromomethyl group undergoes SN2 reactions readily, while the sp²-hybridized carbon of an aryl bromide is resistant . Quantitative comparison of rate constants is not available, but the difference is qualitative and absolute: SN2 substitution is possible with the target compound but not with its aryl bromide analogs .

SN2 Feasibility
Class-level
Target: sp³ bromomethyl reactive
Comparator: sp² aryl bromide inert
Supports SN2-based synthetic route selection
Qualitative difference; rate constants not reported
Nucleophilic Substitution SN2 Reactivity Electrophilicity Furan Derivative

One-Step High-Yield Synthesis

A protocol for the one-step synthesis of the title compound has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This high efficiency contrasts with the multi-step syntheses or lower yields often associated with the preparation of related bromomethyl furan derivatives. For example, the synthesis of a related 5-acetoxymethyl-2-vinylfuran, which uses a similar starting material, was reported to proceed in only 68% yield over multiple steps [2]. This data represents a cross-study comparison of synthetic efficiency, highlighting a potential advantage for process chemists seeking to incorporate this building block.

Synthetic Yield
Cross-study comparable
Quantitative yield (one‑step)
High-yield one-step route supports process efficiency
Vs 68% for a related furan derivative; conditions differ
Synthetic Yield Process Optimization One-Step Synthesis Vilsmeier Conditions

Regioisomeric Purity vs Direct Bromination

The direct bromination of 2-acetyl-5-methylfuran can lead to complex mixtures, including an ω-bromo ketone, a 5-bromomethyl derivative (the target compound), and a 5-bromomethyl-ω-bromo ketone [1]. This lack of specificity complicates purification and reduces the effective yield of the desired monobrominated product. In contrast, the use of pre-formed Ethanone, 1-[5-(bromomethyl)-2-furanyl]- as a starting material guarantees 100% regioisomeric purity for the bromomethyl group at the 5-position, as it is a defined, single chemical entity. This is a class-level inference supported by literature reports on the challenges of selective bromination.

Regioisomeric Purity
Class-level
Target: defined single entity
Comparator: mixture of regioisomers
Eliminates isomeric separation; supports reproducibility
Direct bromination yields complex mixtures
Regioselectivity Isomeric Purity Bromination Reaction Specificity

Palladium-Catalyzed Cross-Coupling Potential

The bromomethyl group in the target compound is a prime substrate for Pd-catalyzed cross-coupling reactions, particularly Negishi couplings with organozinc reagents, to forge C-C bonds at the benzylic-like position . This contrasts with the aryl bromide analog (2-acetyl-5-bromofuran), which would require more forcing conditions or different catalyst systems for similar transformations (e.g., Suzuki or Buchwald-Hartwig). While direct comparative data on yields is not available for this specific compound, the general reactivity of benzylic halides in Negishi couplings is well-established, offering a distinct synthetic pathway compared to aryl halides .

Cross-Coupling Scope
Class-level
Benzylic-like halide enables mild Negishi couplings
Expands accessible 5‑substituted furan derivatives
Inferred from benzylic halide class; reaction development needed
Cross-Coupling Palladium Catalysis Negishi Coupling Suzuki Coupling Organozinc

Applications of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-


Nucleophilic Displacement to 5-Substituted Furans

This compound is ideally suited for the synthesis of a diverse library of 5-substituted furan derivatives through SN2 reactions. Its bromomethyl group acts as an efficient electrophile, enabling the straightforward introduction of various nucleophiles (amines, thiols, alkoxides, etc.) to create C-N, C-S, and C-O bonds at the 5-position. This is a key differentiation from aryl bromide analogs, which are unreactive under such conditions .

Pharmaceutical and Agrochemical Intermediate

As a building block, Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a valuable intermediate in the multi-step synthesis of complex molecules, including potential pharmaceutical candidates or agrochemicals. Its dual functionality (bromomethyl and acetyl groups) allows for iterative synthetic transformations, and its use as a pure reagent ensures regiospecific incorporation into the final target molecule, as demonstrated by the challenges of achieving this via direct bromination of simpler furans [1].

Negishi Cross-Coupling to 5-Alkylated Furans

The compound is an excellent precursor for Pd-catalyzed cross-coupling reactions, particularly Negishi couplings. By converting the bromomethyl group to an organozinc or other organometallic species, it can be coupled with a wide range of aryl or vinyl halides to efficiently form C-C bonds at the 5-position. This synthetic strategy offers a distinct advantage over aryl bromide analogs, which are not amenable to the same mild, benzylic-type coupling conditions .

High-Efficiency Process Chemistry

The reported quantitative yield for the one-step synthesis of this compound using adapted Vilsmeier conditions [2] makes it an attractive choice for process chemistry applications. The high efficiency minimizes waste and cost, which is a significant factor in the procurement of building blocks for larger-scale synthesis or industrial research projects where yield and reproducibility are critical.

Application
Selection Property
Validation Focus
Nucleophilic displacement to 5‑substituted furans
Bromomethyl electrophilicity for SN2
Reactivity with amines, thiols, alkoxides
Pharmaceutical and agrochemical intermediate
Dual functional group tolerance
Regiospecific incorporation into complex molecules
Negishi cross-coupling to 5‑alkylated furans
Benzylic halide coupling competence
Pd-catalyzed C–C bond formation scope
High-efficiency process chemistry
High-yield scalable synthesis
Process reproducibility and cost efficiency

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